

A Comparative Guide to the Validation of PM-1 Source Apportionment Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PM-1**

Cat. No.: **B15597331**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used source apportionment models for particulate matter with a diameter of less than 1 micrometer (**PM-1**). It is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate models for their specific research needs. The guide summarizes quantitative data from various studies, details experimental protocols, and visualizes key processes.

Introduction to PM-1 Source Apportionment

Source apportionment of **PM-1** is the process of identifying and quantifying the contributions of different sources to the total **PM-1** concentration in the atmosphere. This is crucial for understanding the environmental and health impacts of air pollution and for developing effective mitigation strategies. Several receptor models are widely used for this purpose, with Positive Matrix Factorization (PMF) and Chemical Mass Balance (CMB) being two of the most prominent.

Comparison of PM-1 Source Apportionment Models

The selection of a source apportionment model depends on several factors, including the specific research question, the available data, and the desired level of detail. This section compares the performance of PMF and CMB, the two most widely used receptor models for PM source apportionment.

Positive Matrix Factorization (PMF) is a multivariate factor analysis tool that decomposes a matrix of speciated sample data into two matrices: factor contributions and factor profiles. A key advantage of PMF is that it does not require a priori knowledge of source profiles; instead, it derives them from the dataset itself. This makes it particularly useful in areas where local source profiles are not well-characterized.

Chemical Mass Balance (CMB) is a receptor model that uses the known chemical profiles of emission sources and the chemical composition of ambient air samples to estimate the contribution of each source. A major limitation of CMB is the requirement for accurate and locally representative source profiles, which may not always be available. However, CMB can be applied to a smaller number of samples compared to PMF.

Intercomparison studies have shown that both models can provide comparable results for major sources of fine particulate matter.[\[1\]](#)[\[2\]](#) For instance, sources like crustal dust, secondary sulfates, and total motor vehicle emissions are often identified with good agreement between the models.[\[1\]](#)[\[2\]](#) However, discrepancies can arise in the apportionment of sources with similar chemical profiles or when trying to distinguish between sub-categories of sources, such as gasoline versus diesel vehicle emissions.[\[1\]](#)[\[2\]](#)

Quantitative Model Performance

The following tables summarize quantitative data from studies that have compared the performance of PMF and CMB for fine particulate matter, which is a close proxy for **PM-1**.

Table 1: Comparison of Source Apportionment Results from PMF and CMB for PM2.5 in Washington, D.C.

Source Category	PMF Contribution (%)	CMB Contribution (%)	Correlation (r)
Secondary Sulfate	35	33	> 0.75
Traffic	11	15	> 0.9
Soil/Crustal	5	6	High
Sea Salt	2	2	High
Vegetative Burning	4	3	Variable

Data adapted from an intercomparison study of multiple receptor models.[1][2]

Table 2: Comparison of Source Apportionment Results from PMF and CMB for PM2.5 in Phoenix, AZ

Source Category	PMF Contribution (%)	CMB Contribution (%)	Correlation (r)
Secondary Sulfate	17	18	> 0.9
Traffic	7	9	> 0.9
Soil/Crustal	25	22	High
Sea Salt	1	1	High
Vegetative Burning	3	4	Variable

Data adapted from an intercomparison study of multiple receptor models.[1][2]

Experimental Protocols

Accurate source apportionment relies on robust experimental protocols for sample collection and chemical analysis. The following sections detail the key methodologies.

PM-1 Sampling

A well-defined sampling protocol is the foundation of any source apportionment study.

- Samplers: High-volume or low-volume samplers equipped with a **PM-1** size-selective inlet (e.g., cyclone or impactor) are used to collect particulate matter.
- Filter Media: The choice of filter media depends on the subsequent chemical analysis.
 - Quartz fiber filters are typically used for the analysis of organic carbon (OC), elemental carbon (EC), and water-soluble ions.[3][4][5] These filters are pre-baked at high temperatures (e.g., 550°C for at least 12 hours) to remove any organic contaminants.[5]

- Polytetrafluoroethylene (PTFE) filters are used for gravimetric mass analysis and elemental analysis by techniques such as X-ray Fluorescence (XRF) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][5]
- Nylon filters can be used for the analysis of acidic gases and ions.[3]
- Sampling Duration: Sampling times typically range from 12 to 24 hours to collect sufficient mass for chemical analysis.[6]
- Sample Handling and Storage: After sampling, filters are carefully handled to avoid contamination, placed in clean petri dishes, and stored in a controlled environment (e.g., refrigerated or frozen) until analysis.[7]

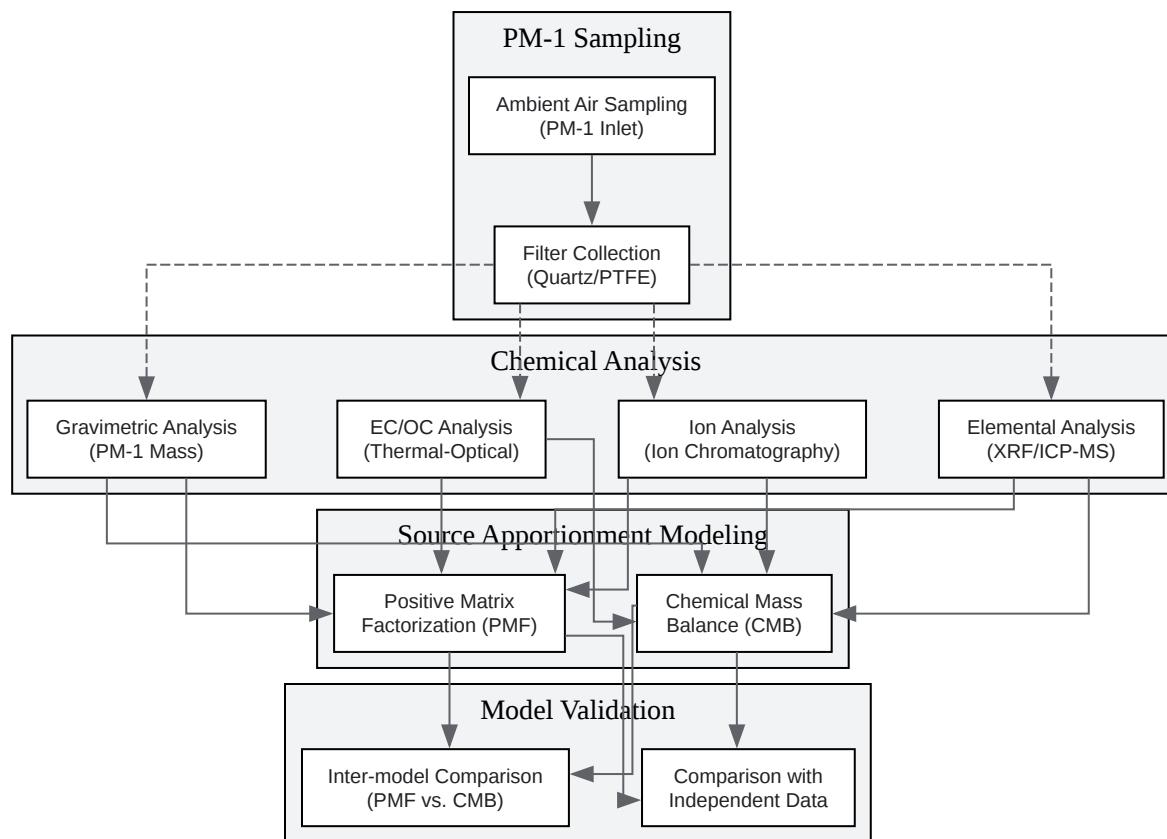
Chemical Analysis

The collected **PM-1** samples are subjected to a suite of chemical analyses to determine the concentrations of various chemical species that serve as inputs for the source apportionment models.

- Gravimetric Analysis: The total mass of **PM-1** is determined by weighing the filters before and after sampling under controlled temperature and humidity conditions.
- Elemental and Organic Carbon (EC/OC): A thermal-optical transmittance (TOT) or thermal-optical reflectance (TOR) method is commonly used to quantify EC and OC concentrations on quartz fiber filters.[8][9][10]
- Water-Soluble Ions: Ion chromatography (IC) is the standard method for measuring the concentrations of major water-soluble ions such as sulfate (SO_4^{2-}), nitrate (NO_3^-), ammonium (NH_4^+), potassium (K^+), sodium (Na^+), calcium (Ca^{2+}), and magnesium (Mg^{2+}).[11][12]
- Trace Elements: Techniques like X-ray Fluorescence (XRF), Particle-Induced X-ray Emission (PIXE), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used to determine the concentrations of a wide range of trace elements.[13]

Visualizing the Workflow

The following diagrams illustrate the key workflows in **PM-1** source apportionment model validation.



[Click to download full resolution via product page](#)

Fig. 1. General workflow for **PM-1** source apportionment and model validation.

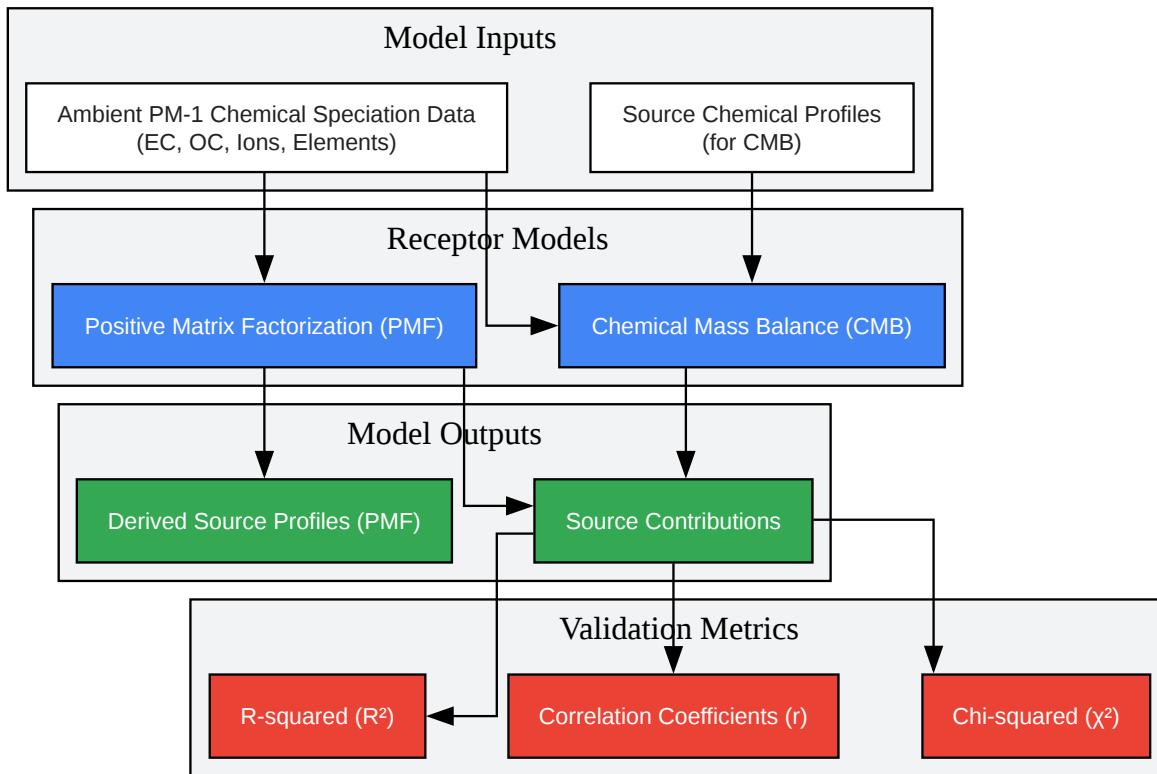
[Click to download full resolution via product page](#)

Fig. 2. Logical relationship between inputs, models, outputs, and validation metrics.

Conclusion

Both PMF and CMB are powerful tools for the source apportionment of **PM-1**. The choice between them depends on the specific research objectives and the availability of local source profile data. Intercomparison studies have demonstrated that when applied correctly, both models can yield consistent results for major sources. Rigorous experimental protocols for sampling and chemical analysis are paramount for obtaining high-quality data, which is the foundation for reliable source apportionment results. The validation of model outputs through inter-model comparisons and against independent data is a critical step to ensure the robustness of the findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PM source apportionment and health effects: 1. Intercomparison of source apportionment results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. learning-cleanairasia.org [learning-cleanairasia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. atm-www-prod-22.atm.helsinki.fi [atm-www-prod-22.atm.helsinki.fi]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. aaqr.org [aaqr.org]
- 9. Analytical study on the primary and secondary organic carbon and elemental carbon in the particulate matter at the high-altitude Monte Curcio GAW station, Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Summary of Organic and Elemental Carbon/Black Carbon Analysis Methods and Intercomparisons | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Source apportionment of PM2.5 before and after COVID-19 lockdown in an urban-industrial area of the Lisbon metropolitan area, Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Validation of PM-1 Source Apportionment Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15597331#validation-of-pm-1-source-apportionment-models>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com